Aervitrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es conocido por sus posibles propiedades terapéuticas, incluida la capacidad de tratar la dismenorrea primaria a través de la decocción de Shaofu Zhuyu . Aervitrin ha sido estudiado por sus diversas actividades biológicas, incluidos sus efectos sobre los niveles de lípidos, la aterosclerosis, la función inmunitaria y la coagulación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Aervitrin se extrae típicamente de la planta Typha. El proceso de extracción implica el uso de solventes como metanol o etanol para aislar los glucósidos de flavonoides del material vegetal . El compuesto extraído se purifica luego mediante diversas técnicas cromatográficas para obtener this compound puro.

Métodos de producción industrial: En un entorno industrial, la producción de this compound implica la extracción a gran escala de plantas de Typha. El material vegetal se cosecha, se seca y se muele hasta obtener un polvo fino. El polvo se somete luego a extracción con solventes, seguida de procesos de purificación como la cromatografía en columna para aislar y purificar this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Aervitrin experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o nucleófilos bajo condiciones específicas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados de flavonoides oxidados, mientras que la reducción puede producir formas de flavonoides reducidos .

Aplicaciones Científicas De Investigación

Aervitrin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se estudia por sus propiedades químicas y su potencial como producto natural para diversas reacciones químicas.

Mecanismo De Acción

Aervitrin ejerce sus efectos a través de diversos objetivos moleculares y vías. Se ha demostrado que inhibe la autofagia excesiva en células de hipoxia/reoxigenación y aumenta la fosforilación de Akt y mTOR . Estas vías participan en la regulación de la supervivencia celular, el crecimiento y el metabolismo. Al modular estas vías, this compound puede ejercer sus efectos terapéuticos en varios contextos biológicos.

Comparación Con Compuestos Similares

Aervitrin es único entre los glucósidos de flavonoides debido a sus actividades biológicas específicas y su potencial terapéutico. Los compuestos similares incluyen:

Miricetina: Un flavonoide natural con propiedades antioxidantes.

Corynoxine: Un alcaloide oxindólico tetracíclico que mejora la autofagia.

FIPI: Un derivado de la haloperida que inhibe la fosfolipasa D1 y D2.

En comparación con estos compuestos, this compound tiene efectos distintos sobre la autofagia y aplicaciones terapéuticas específicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Aervitrin, a flavonoid compound primarily isolated from the plant Aerva lanata, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. Additionally, we will explore its mechanism of action, compare it with similar compounds, and discuss relevant case studies and research findings.

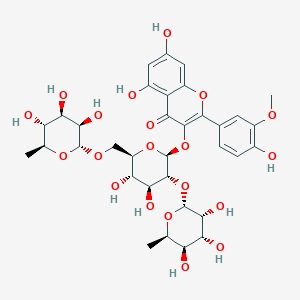

Chemical Structure and Properties

This compound is characterized by the molecular formula C16H16O7. Its structure includes distinctive hydroxyl and methoxy groups that enhance its reactivity and interaction with biological systems. These features contribute to its stability, solubility, and bioavailability, making it a valuable candidate for therapeutic applications .

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : this compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, contributing to reduced inflammation in various models. For instance, it has demonstrated efficacy in reducing paw edema in rat models .

- Hepatoprotective Effects : this compound has been studied for its potential to protect liver cells from damage caused by toxins and oxidative stress. This effect is particularly significant in conditions leading to liver dysfunction .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, extracts containing this compound have shown promise against human lung cancer cell lines .

The biological effects of this compound are mediated through various molecular targets and signaling pathways:

- Inhibition of Autophagy : this compound has been found to inhibit excessive autophagy in hypoxia/reoxygenation conditions, which is crucial for cell survival during stress .

- Modulation of Key Signaling Pathways : It enhances the phosphorylation of Akt and mTOR pathways, which are vital for cell growth and survival .

Comparison with Similar Compounds

This compound shares structural similarities with other flavonoids but is distinguished by its unique combination of functional groups that enhance its biological activities. Below is a comparison table highlighting this compound alongside similar compounds:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| This compound | C16H16O7 | Antioxidant, anti-inflammatory, hepatoprotective |

| Quercetin | C15H10O7 | Antioxidant, anti-inflammatory |

| Rutin | C27H30O16 | Antioxidant, vascular protective |

| Kaempferol | C15H10O6 | Antioxidant, anti-cancer properties |

This table illustrates how this compound's specific structural attributes contribute to its distinct therapeutic potential compared to other flavonoids.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Study : In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cultured cells. This study supports its potential use as a dietary supplement for oxidative stress-related conditions .

- Anti-inflammatory Model : In a rat model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. This finding suggests its utility in managing inflammatory disorders .

- Anticancer Research : Extracts containing this compound were tested against various cancer cell lines (e.g., HeLa and MCF-7) and showed promising cytotoxic effects, indicating potential as an adjunctive treatment in cancer therapy .

Propiedades

Fórmula molecular |

C34H42O20 |

|---|---|

Peso molecular |

770.7 g/mol |

Nombre IUPAC |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11+,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33+,34-/m0/s1 |

Clave InChI |

POMAQDQEVHXLGT-AFIHRZNTSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@@H]6[C@@H]([C@@H]([C@H]([C@H](O6)C)O)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.